Chemical properties of Ethyl 2,3-dibromopropionate
Chemical properties of Ethyl 2,3-dibromopropionate
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 2,3-dibromopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3-dibromopropionate (CAS No: 3674-13-3) is a halogenated ester of significant interest in organic synthesis and pharmaceutical development. Its bifunctional nature, characterized by two bromine atoms at adjacent positions and an ethyl ester group, imparts a high degree of reactivity, making it a versatile intermediate for the synthesis of a wide array of complex molecules. This document provides a comprehensive overview of the chemical and physical properties of Ethyl 2,3-dibromopropionate, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.
Chemical and Physical Properties
Ethyl 2,3-dibromopropionate is typically a clear, colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 3674-13-3 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₅H₈Br₂O₂ | [1][4][5][6][7] |
| Molecular Weight | 259.92 g/mol | [1][3][4][5][6][7] |
| Appearance | Clear colorless to yellow liquid | [1][2][4][5][9] |
| Boiling Point | 211-214 °C at 746 mmHg | [1][4][5] |
| 81-83 °C at 8 hPa | [3] | |
| Density | 1.788 g/mL at 25 °C | [1][4][5] |
| 1.79 g/cm³ at 20 °C | [3][6] | |
| Refractive Index (n20/D) | 1.5 | [4][5] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1][3][6] |
| 197 °F | [4][5] | |
| Solubility | Insoluble in water | [1][2][4][5][9] |
| Soluble in common organic solvents | [1] | |
| Storage Temperature | Below +30°C | [3][4][5][6] |
Table 2: Safety and Toxicity Data
| Hazard Information | Value | Reference(s) |
| GHS Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. | [3][6] |
| LD50 Oral (Rat) | 240 mg/kg | [3][10] |
| LD50 Dermal (Rabbit) | 230 mg/kg | [3][4][10] |
| Hazard Class | 8 | [4] |
| Packing Group | III | [4] |
Synthesis and Experimental Protocols
The primary synthetic route to Ethyl 2,3-dibromopropionate involves the bromination of ethyl acrylate (B77674).[2][4]
Experimental Protocol: Synthesis via Bromination of Ethyl Acrylate
This protocol is adapted from established laboratory methods.[2][4]
Materials:
-
Ethyl acrylate (1.0 mole)
-
Bromine (1.2 moles)
-
Carbon tetrachloride (CCl₄) or Acetone (B3395972) as solvent
-
10% Sodium thiosulfate (B1220275) solution
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of ethyl acrylate in the chosen solvent (e.g., acetone or CCl₄) is prepared in a reaction flask equipped with a dropping funnel and a reflux condenser.[2][4]
-
The flask is cooled to 0°C using an ice bath.[4]
-
A solution of bromine in the same solvent is added dropwise to the stirred ethyl acrylate solution.[4] The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred under reflux for a specified period (e.g., 30 minutes to 2 hours).[2][4]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the mixture is cooled to room temperature and quenched with a 10% sodium thiosulfate solution to remove any unreacted bromine.[2]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[2]
-
The solvent is removed under reduced pressure to yield the crude Ethyl 2,3-dibromopropionate.[2][4] Further purification can be achieved by vacuum distillation.[3]
Characterization: The final product is typically characterized by:
-
Gas Chromatography (GC): To determine purity, which is often ≥98.0%.[6][10]
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group and C-Br bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure.
Caption: Synthesis workflow for Ethyl 2,3-dibromopropionate.
Chemical Reactivity and Applications
The chemical reactivity of Ethyl 2,3-dibromopropionate is dominated by the two bromine atoms and the ester functional group.[1][2] This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][5]
Nucleophilic Substitution
The bromine atoms are good leaving groups and can be readily displaced by nucleophiles.[2] A key aspect of its reactivity is the differential reactivity of the two bromine atoms. The primary bromine atom at the 3-position is more susceptible to nucleophilic attack than the secondary bromine atom at the 2-position, primarily due to less steric hindrance.[2] This allows for selective functionalization under controlled reaction conditions.[2]
Caption: Differential reactivity in nucleophilic substitution.
Applications
-
Pharmaceutical Intermediate: Ethyl 2,3-dibromopropionate is a critical building block for synthesizing complex organic molecules that serve as active pharmaceutical ingredients (APIs).[1][2][5][9] Its structure allows for the introduction of various functional groups, which is essential for drug design and development.[1]
-
Polymerization Catalyst: It is also utilized as a catalyst in the polymerization of ethyl acrylate, which is important for producing specialized polymers with tailored properties.[1][5][9]
Safety and Handling
Ethyl 2,3-dibromopropionate is a toxic and corrosive substance.[3][4][11] It is harmful if swallowed or if it comes into contact with the skin.[3][11] It causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[3] It should be stored in a locked, well-ventilated place, away from incompatible materials.[3] When heated to decomposition, it emits toxic vapors of bromide.[4][9]
This guide provides a foundational understanding of the chemical properties and handling of Ethyl 2,3-dibromopropionate for professionals in research and development. For more detailed information, consulting the referenced safety data sheets (SDS) is highly recommended.
References
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- 5. lookchem.com [lookchem.com]
- 6. Ethyl 2,3-dibromopropionate for synthesis 3674-13-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
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- 10. Ethyl 2,3-dibromopropionate for synthesis 3674-13-3 [sigmaaldrich.com]
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